molecular formula C11H14BrCl2NO B2578028 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride CAS No. 2138041-85-5

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride

Cat. No.: B2578028
CAS No.: 2138041-85-5
M. Wt: 327.04
InChI Key: MZAZOAHQUHZSGB-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H14BrCl2NO and a molecular weight of 327.04 g/mol . This compound is characterized by the presence of a bromine atom, a chloromethyl group, and a morpholine ring attached to a phenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Coupling: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activities. The morpholine ring can also interact with biological membranes and receptors, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-4-(methyl)phenyl)morpholine hydrochloride
  • 4-(2-Chloro-4-(methyl)phenyl)morpholine hydrochloride
  • 4-(2-Bromo-4-(ethyl)phenyl)morpholine hydrochloride

Uniqueness

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and chemical properties. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

IUPAC Name

4-[2-bromo-4-(chloromethyl)phenyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.ClH/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAZOAHQUHZSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CCl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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